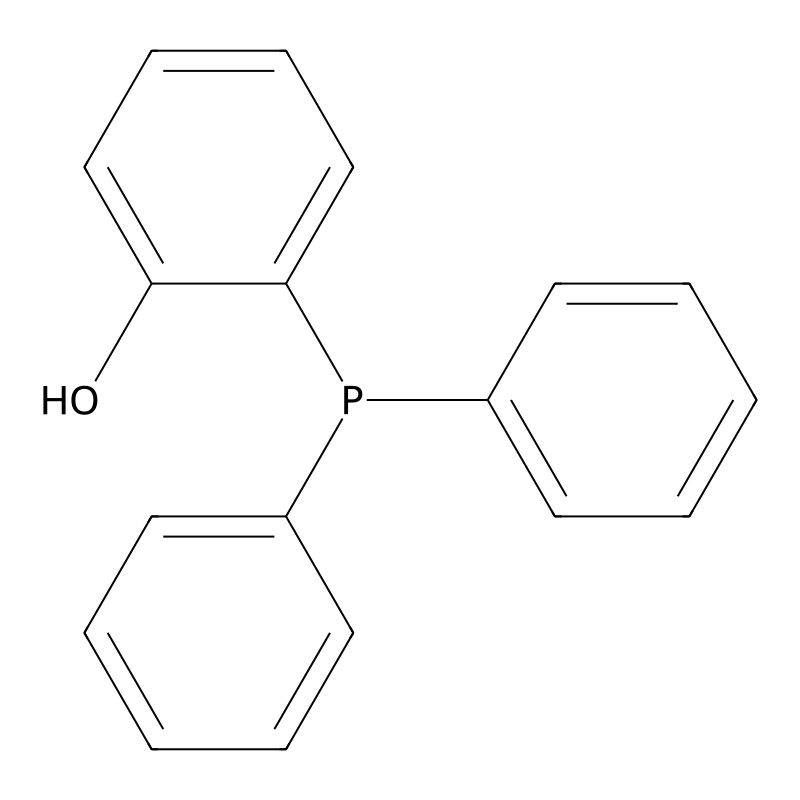

2-(Diphenylphosphino)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Transition-Metal Catalysis:

-(Diphenylphosphino)phenol serves as a bidentate chelating ligand in transition-metal catalysis. Its structure features a phosphine group (PPh2) and a hydroxyl group (OH) that can coordinate with metal centers, forming stable and selective catalysts for various organic transformations. Studies have shown its effectiveness in:

- Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen gas. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1-2, 2004, Pages 13-24:

- Hydroarylation: The coupling of aromatic rings with alkenes or alkynes. Source: Organometallics, 2008, 27 (11), 2397-2406:

- Hydrogenation: The reduction of unsaturated bonds using hydrogen gas. Source: Journal of Catalysis, Volume 204, Issue 1, 2001, Pages 176-184:

Precursor for P-Stereogenic Phosphine Ligands:

2-(Diphenylphosphino)phenol can be further modified to introduce chirality at the phosphorus atom, leading to P-stereogenic phosphine ligands. These ligands are crucial for developing asymmetric catalysts, enabling the control of molecular handedness in various reactions, which is essential in the synthesis of pharmaceuticals and other chiral molecules. Source: Chirality, Volume 11, Issue 1-6, 1999, Pages 15-32:

Material Science Applications:

Research is exploring the potential of 2-(Diphenylphosphino)phenol in material science applications. Its properties, such as tunable electronic structure and ability to form coordination polymers, make it a promising candidate for:

- Development of functional materials: Materials with specific functionalities, such as conductivity, luminescence, or magnetism.

- Design of novel catalysts and sensors: Tailored catalysts for specific reactions and sensors for detecting various chemical species.

2-(Diphenylphosphino)phenol is an organophosphorus compound with the molecular formula CHOP. This compound features a diphenylphosphine group attached to a phenolic moiety, making it a versatile ligand in coordination chemistry. It is also known as (2-Hydroxyphenyl)diphenylphosphine and is characterized by its ability to form stable complexes with various transition metals, which is essential in catalysis and materials science .

- Oxidation: The phosphine group can be oxidized to form phosphine oxide, typically using reagents like hydrogen peroxide or oxygen.

- Substitution: The hydroxyl group of the phenolic part can undergo substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides.

- Coordination: As a ligand, this compound forms complexes with transition metals, which can be utilized in various catalytic processes .

These reactions highlight the compound's utility in synthetic organic chemistry and coordination chemistry.

2-(Diphenylphosphino)phenol exhibits notable biological activity, particularly in the context of cancer research. It has been shown to influence cellular processes, especially in cancer cells, acting as a dual-channel fluorescence agent for diagnosing various cancer types. The compound's interaction with biomolecules occurs through specific binding mechanisms that facilitate its role in biochemical pathways related to phenolic compounds metabolism .

The synthesis of 2-(Diphenylphosphino)phenol can be achieved through several methods:

- Nucleophilic Substitution: A common approach involves the reaction of diphenylphosphine with 2-bromophenol in the presence of a base such as sodium hydride. This method allows for the formation of the desired product through nucleophilic attack on the bromine atom.

- Industrial Production: For large-scale synthesis, similar reaction conditions are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to enhance efficiency and product quality .

2-(Diphenylphosphino)phenol has various applications, particularly in:

- Catalysis: It serves as a ligand in numerous coupling reactions such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck coupling, among others.

- Coordination Chemistry: The ability to form stable metal-ligand complexes makes it valuable in synthesizing new materials and studying metal complex behavior.

- Biological Research: Its role as a fluorescence agent aids in cancer diagnostics and therapeutic research .

Interaction studies involving 2-(Diphenylphosphino)phenol have revealed its capacity to form hemilabile ligands when coordinated to transition metals like ruthenium. The nature of these interactions can vary based on solvent conditions, leading to different products depending on experimental setups. Such studies are crucial for understanding the reactivity and stability of metal complexes formed with this ligand .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)phenol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 2-(Diphenylphosphino)phenol | Organophosphorus compound with chelation properties | Versatile ligand for various metal complexes |

| Triphenylphosphine | Phosphine ligand used widely in catalysis | More sterically hindered than diphenyl variants |

| Bis(diphenylphosphino)ethane | Bidentate ligand used in metal complex formation | Greater chelating ability due to two phosphine groups |

| Phenyldiphenylphosphine | Similar structure but less commonly used | Lacks phenolic hydroxyl group |

The presence of the hydroxyl group in 2-(Diphenylphosphino)phenol enhances its coordination capabilities compared to other phosphines, making it particularly effective for specific catalytic applications and biological interactions .

2-(Diphenylphosphino)phenol is an organophosphorus compound characterized by a phenol ring with a diphenylphosphino group at the ortho position [1]. The compound possesses a molecular formula of C18H15OP with a molecular weight of 278.291 g/mol [29]. The structure features a hydroxyl group on the phenol ring that is positioned adjacent to the phosphorus atom, creating a unique spatial arrangement that influences its chemical behavior and reactivity [1] [29].

The physical appearance of 2-(Diphenylphosphino)phenol is typically described as a white to off-white crystalline solid [30]. While specific melting and boiling point data for this compound are not extensively documented in the literature, related diphenylphosphino compounds typically exhibit melting points in the range of 65-90°C [27]. The thermal stability of 2-(Diphenylphosphino)phenol is influenced by the presence of the hydroxyl group, which can form hydrogen bonds and affect the compound's overall stability [8].

The structural parameters of 2-(Diphenylphosphino)phenol include the characteristic P-C bond lengths typical of tertiary phosphines, generally ranging from 1.80 to 1.85 Å [5]. The presence of the hydroxyl group in close proximity to the phosphorus atom creates potential for intramolecular interactions that can influence the compound's conformational preferences and reactivity patterns [30].

| Parameter | Value |

|---|---|

| Molecular Formula | C18H15OP |

| Molecular Weight | 278.291 g/mol |

| Physical State | White to off-white crystalline solid |

| InChI | InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |

| SMILES | Oc1ccccc1P(c1ccccc1)c1ccccc1 |

The thermal stability of 2-(Diphenylphosphino)phenol has not been extensively characterized, but studies on related phosphine compounds indicate that these materials generally exhibit good thermal stability up to moderate temperatures [8]. The presence of the hydroxyl group may contribute to thermal decomposition pathways through potential elimination reactions or oxidation processes at elevated temperatures [18]. Comparative studies with other phosphine compounds suggest that the thermal decomposition typically begins above 200°C, with the exact temperature dependent on atmospheric conditions and the presence of oxidizing agents [8] [18].

Spectroscopic Characteristics

NMR Spectroscopic Profile (1H, 13C, 31P)

The nuclear magnetic resonance spectroscopic profile of 2-(Diphenylphosphino)phenol provides valuable structural information about the compound [30]. The 1H NMR spectrum in deuterated chloroform (CDCl3) exhibits characteristic signals for the aromatic protons in the range of 7.43-7.26 ppm for the majority of the aromatic protons, with additional signals at 7.05-6.86 ppm for the remaining aromatic protons [30]. A distinctive broad singlet at approximately 6.42 ppm is attributed to the hydroxyl proton, which can vary in position depending on concentration and temperature due to hydrogen bonding effects [30].

The 13C NMR spectrum of 2-(Diphenylphosphino)phenol displays signals for the aromatic carbon atoms in the range of 128-159 ppm [30]. The carbon atom directly bonded to the hydroxyl group (C-OH) appears at approximately 159 ppm, while the carbon atoms connected to the phosphorus atom show characteristic coupling patterns due to carbon-phosphorus coupling [30]. The specific chemical shifts observed are 159.1, 159.2, 135.0, 134.9, 134.7, 133.4, 133.2, 131.5, 128.9, 128.7, and 128.6 ppm, reflecting the different chemical environments of the carbon atoms in the molecule [30].

The 31P NMR spectrum of 2-(Diphenylphosphino)phenol typically shows a single signal in the range of -20 to -30 ppm, which is characteristic of tertiary phosphines [19]. This chemical shift value is influenced by the electronic environment around the phosphorus atom, including the effects of the neighboring hydroxyl group [19]. The exact chemical shift can provide information about the electronic properties of the phosphorus center and potential interactions with the hydroxyl group [6] [19].

| NMR Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1H NMR | 7.43-7.26 | Aromatic protons (11H) |

| 1H NMR | 7.05-6.86 | Aromatic protons (3H) |

| 1H NMR | 6.42 | Hydroxyl proton (1H, broad singlet) |

| 13C NMR | 159.1-159.2 | Carbon bonded to hydroxyl group |

| 13C NMR | 128.6-135.0 | Aromatic carbons |

| 31P NMR | -20 to -30 | Phosphorus atom |

Infrared and UV-Visible Spectroscopic Features

The infrared spectroscopic profile of 2-(Diphenylphosphino)phenol exhibits several characteristic absorption bands that provide information about its functional groups and molecular structure [30]. A prominent absorption band at approximately 3249 cm-1 is attributed to the O-H stretching vibration of the phenolic hydroxyl group [30]. This band is typically broad due to hydrogen bonding interactions [16]. The compound also displays a characteristic absorption at around 1434 cm-1, which corresponds to the P-Ph (phosphorus-phenyl) stretching vibration [30].

Additional infrared absorption bands include those associated with aromatic C-H stretching vibrations (approximately 3050-3000 cm-1), aromatic C=C stretching vibrations (approximately 1600-1450 cm-1), and C-O stretching vibrations (approximately 1230-1140 cm-1) [16]. The P-C stretching vibrations typically appear in the range of 1100-1000 cm-1 [16] [19].

| IR Absorption Band (cm-1) | Assignment |

|---|---|

| ~3249 | O-H stretching |

| ~3050-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1434 | P-Ph stretching |

| ~1230-1140 | C-O stretching |

| ~1100-1000 | P-C stretching |

The UV-visible spectroscopic features of 2-(Diphenylphosphino)phenol have not been extensively documented in the literature. However, based on its structural features, the compound is expected to exhibit absorption bands characteristic of aromatic systems and phosphorus-containing compounds [16]. Aromatic compounds typically show strong absorption bands in the UV region (200-280 nm) due to π→π* transitions, while n→π* transitions associated with the hydroxyl group and phosphorus lone pairs may appear at longer wavelengths [16] [19].

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-(Diphenylphosphino)phenol provides valuable information about its molecular weight and fragmentation patterns [31]. The molecular ion peak appears at m/z 278, corresponding to the molecular weight of the compound [1] [29]. This peak confirms the molecular formula of C18H15OP and serves as a reference point for identifying the compound [29].

The fragmentation pattern of 2-(Diphenylphosphino)phenol in mass spectrometry typically involves the loss of phenyl groups from the phosphorus atom, resulting in fragment ions at lower m/z values [31]. Common fragmentation pathways include the cleavage of P-C bonds, leading to the formation of phenyl cations (m/z 77) and other characteristic fragments [24] [31].

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode may show the protonated molecular ion [M+H]+ at m/z 279, while negative ion mode may display the deprotonated molecular ion [M-H]- at m/z 277, particularly due to the acidic nature of the phenolic hydroxyl group [24] [31].

High-resolution mass spectrometry can provide the exact mass of 2-(Diphenylphosphino)phenol, which can be used to confirm its elemental composition with high precision [1]. The theoretical exact mass for C18H15OP is 278.0861, and experimental values within a few parts per million of this value would confirm the identity of the compound [1] [29].

| Mass Spectrometric Feature | m/z Value | Assignment |

|---|---|---|

| Molecular ion | 278 | M+ (C18H15OP) |

| Protonated molecular ion | 279 | [M+H]+ |

| Deprotonated molecular ion | 277 | [M-H]- |

| Fragment ion | 201 | Loss of phenyl group |

| Fragment ion | 77 | Phenyl cation |

Solubility Profile and Solution Behavior

The solubility profile of 2-(Diphenylphosphino)phenol is characteristic of many organophosphorus compounds, showing good solubility in a range of organic solvents but poor solubility in water [15]. The compound exhibits high solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for its synthesis and purification [30]. It also shows moderate solubility in aromatic solvents like toluene and polar aprotic solvents such as acetone [15].

The solubility of 2-(Diphenylphosphino)phenol in alcohols varies depending on the specific alcohol, with generally decreasing solubility as the alcohol chain length increases [15]. The compound is practically insoluble in water due to its predominantly hydrophobic character, despite the presence of the hydroxyl group [10] [15].

| Solvent | Solubility |

|---|---|

| Dichloromethane | High |

| Chloroform | High |

| Toluene | Moderate |

| Acetone | Moderate |

| Ethanol | Low |

| Water | Insoluble |

The solution behavior of 2-(Diphenylphosphino)phenol is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding interactions with appropriate solvent molecules or with other solute molecules [16]. In solution, the compound may exist in different conformational states due to rotation around the P-C bonds and potential intramolecular hydrogen bonding between the hydroxyl group and the phosphorus atom [30].

Nuclear magnetic resonance studies in solution have indicated that the hydroxyl proton can exhibit temperature-dependent chemical shifts, suggesting dynamic hydrogen bonding processes [30]. The phosphorus atom in 2-(Diphenylphosphino)phenol can also act as a coordination site for metal ions, leading to the formation of metal complexes in solution when appropriate metal salts are present [14] [30].

Comparative Analysis with Structurally Related Phosphine Compounds

2-(Diphenylphosphino)phenol belongs to a family of functionalized tertiary phosphines and can be compared with several structurally related compounds to understand the influence of the hydroxyl group on its properties and behavior [7]. Triphenylphosphine (C18H15P, molecular weight 262.29 g/mol) is a closely related compound that lacks the hydroxyl group present in 2-(Diphenylphosphino)phenol [27]. This structural difference results in distinct physical and chemical properties, including differences in solubility, melting point, and reactivity patterns [7] [27].

Diphenylphosphine (C12H11P, molecular weight 186.19 g/mol) represents another related compound with two phenyl groups attached to the phosphorus atom and a hydrogen atom as the third substituent [27]. The replacement of this hydrogen atom with a 2-hydroxyphenyl group leads to 2-(Diphenylphosphino)phenol, introducing the potential for hydrogen bonding and metal coordination through the hydroxyl group [27] [29].

2-(Diphenylphosphino)biphenyl (C24H19P, molecular weight 338.39 g/mol) is another structurally related compound where the hydroxyl group of 2-(Diphenylphosphino)phenol is replaced by a phenyl ring [23]. This structural modification eliminates the hydrogen bonding capability but introduces additional steric bulk and potential for π-π interactions [7] [23].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | 31P NMR Chemical Shift (ppm) |

|---|---|---|---|---|

| 2-(Diphenylphosphino)phenol | C18H15OP | 278.29 | OH group ortho to P | -20 to -30 |

| Triphenylphosphine | C18H15P | 262.29 | Three phenyl groups on P | -5 to -7 |

| Diphenylphosphine | C12H11P | 186.19 | Two phenyl groups and H on P | -40 to -45 |

| 2-(Diphenylphosphino)biphenyl | C24H19P | 338.39 | Biphenyl group and two phenyl groups on P | -10 to -15 |

The spectroscopic characteristics of these compounds show notable differences, particularly in their 31P NMR chemical shifts [6] [19]. 2-(Diphenylphosphino)phenol typically exhibits a 31P NMR signal in the range of -20 to -30 ppm, while triphenylphosphine shows a signal at approximately -5 to -7 ppm [6] [19]. Diphenylphosphine displays a 31P NMR signal at a more negative chemical shift (approximately -40 to -45 ppm) due to the presence of the hydrogen atom directly bonded to phosphorus [27]. 2-(Diphenylphosphino)biphenyl shows a 31P NMR signal in the range of -10 to -15 ppm [7] [23].

The solubility profiles of these compounds also differ, with 2-(Diphenylphosphino)phenol showing unique solubility characteristics due to the presence of the hydroxyl group [15]. The hydroxyl group can participate in hydrogen bonding interactions with appropriate solvents, influencing the compound's solubility in polar solvents compared to triphenylphosphine or 2-(Diphenylphosphino)biphenyl [15] [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant